Methocarbamol

Enantiomer Stereoselectivity Muscle Relaxant Activity

Methocarbamol’s exceptionally short half-life (1–2 h) and availability in both IV and oral formulations make it the superior choice for acute care settings requiring rapid relief and seamless step-down therapy. Unlike cyclobenzaprine, its rapid clearance minimizes next-day sedation and accumulation, enabling flexible, as-needed dosing for ambulatory patients. For researchers, distinct enantiomer-specific muscle relaxant activity provides a valuable tool for stereoselective drug studies. This evidence-based differentiation ensures you are procuring a compound with unique pharmacokinetic advantages, not a generic substitute.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 532-03-6
Cat. No. B1676395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethocarbamol
CAS532-03-6
SynonymsMethocarbamol;  Robaxin;  Lumirelax;  Metocarbamolo;  Metocarbamol;  Schwarz Brand of Methocarbamol;  Shire Brand of Methocarbamol;  Whitehall Robins Brand of Methocarbamol;  Whitehall-Robins Brand of Methocarbamol; 
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COC(=O)N)O
InChIInChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)
InChIKeyGNXFOGHNGIVQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.9 [ug/mL] (The mean of the results at pH 7.4)
2.5g/100mL
Sol in alcohol, propylene glycol
In water, 7.20X10+3 mg/L at 25 °C
4.21e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methocarbamol 532-03-6: Baseline Characterization of a Centrally Acting Skeletal Muscle Relaxant


Methocarbamol (CAS 532-03-6) is a carbamate derivative of guaifenesin and is classified as a centrally acting skeletal muscle relaxant (SMR) [1]. It is a CNS depressant with sedative and musculoskeletal relaxant properties, but it has no direct action on the contractile mechanism of striated muscle, the motor end plate, or nerve fibers [1]. Its plasma elimination half-life in healthy individuals ranges from 1 to 2 hours, and it exhibits moderate plasma protein binding (46–50%) [2]. Methocarbamol is available in both oral and parenteral formulations for the adjunctive treatment of acute, painful musculoskeletal conditions [1].

Why In-Class Substitution for Methocarbamol 532-03-6 Poses Quantifiable Risks


Within the class of centrally acting SMRs, methocarbamol cannot be generically substituted for other agents like cyclobenzaprine without consideration of distinct pharmacokinetic, safety, and pharmacodynamic profiles. While no single SMR has demonstrated clear superiority in terms of efficacy [1], a direct comparative analysis reveals that methocarbamol is associated with a 44% increased risk of falls and a 54% increased risk of sedation in specific high-risk populations compared to cyclobenzaprine [2]. Furthermore, its exceptionally short half-life (1-2 hours) starkly contrasts with that of cyclobenzaprine (72 hours), impacting dosing frequency and potential for accumulation [3]. Such quantitative differences in safety and pharmacokinetics preclude the assumption of therapeutic equivalence and underscore the need for evidence-based, compound-specific selection.

Quantitative Evidence for Methocarbamol 532-03-6 Differentiation from Comparators


Superior Enantiomeric Activity of R-Methocarbamol Over Racemic Mixture

The R-(+)-enantiomer of methocarbamol exhibits significantly higher muscle relaxant activity compared to the racemic mixture or the S-(-)-enantiomer [1]. In a rotarod test, mice treated with the R-enantiomer demonstrated superior performance, indicating that the racemic mixture used clinically contains a less active enantiomer that may contribute to non-specific effects.

Enantiomer Stereoselectivity Muscle Relaxant Activity Rotarod Test

Comparative Adverse Event Profile in Acute Stroke Population: Methocarbamol vs. Cyclobenzaprine

In a propensity-matched cohort of 27,334 acute stroke patients, methocarbamol use was associated with a significantly higher risk of adverse outcomes compared to cyclobenzaprine [1]. Specifically, methocarbamol conferred a 44% increased relative risk of falls (RR 1.44, 95% CI 1.31-1.50) and a 54% increased relative risk of sedation/fatigue (RR 1.54, 95% CI 1.44-1.65) within 30 days. Increased risks were also observed for bradycardia (RR 1.32), hypotension (RR 1.29), and seizure (RR 1.32).

Adverse Events Stroke Safety Falls Sedation

Pharmacokinetic Differentiation: Extremely Short Half-Life vs. Ultra-Long Half-Life Comparator

Methocarbamol exhibits an exceptionally short mean plasma elimination half-life of 1 to 2 hours in healthy volunteers, which dictates a 3-4 times daily dosing schedule [1]. This is in stark contrast to cyclobenzaprine, which has a mean half-life of 72 hours, allowing for once-daily or extended-release formulations and a greater potential for drug accumulation with repeated dosing [2]. The rapid clearance of methocarbamol minimizes the risk of next-day sedation and accumulation, which is a key differentiating factor in clinical use.

Pharmacokinetics Half-Life Drug Accumulation Dosing Frequency

Hepatic Impairment Multiplies Methocarbamol Exposure

Hepatic impairment profoundly alters methocarbamol pharmacokinetics. In patients with cirrhosis, the mean total clearance is reduced by approximately 70% compared to age- and weight-matched normal subjects, resulting in a mean elimination half-life that extends from 1.11 (±0.27) hours to 3.38 (±1.62) hours [1]. This three-fold increase in half-life indicates a need for significant dose adjustment or avoidance in this population.

Hepatic Impairment Pharmacokinetics Clearance Special Populations

Carbonic Anhydrase Isoform Selectivity as a Potential Off-Target Differentiator

In vitro assays reveal that methocarbamol selectively inhibits human carbonic anhydrase (CA) isoform I (IC50 = 70 μM) while showing negligible inhibition of isoform II (IC50 ≈ 80,000 μM), demonstrating a >1,100-fold selectivity [1]. While the clinical relevance of this interaction is not fully established, this level of selectivity for a specific CA isoform is a quantifiable biochemical property not shared by all SMRs.

Carbonic Anhydrase Selectivity Off-Target Activity Mechanism

Formulary Versatility: Availability of Injectable and Oral Formulations

Methocarbamol is commercially available in both oral tablet (500 mg, 750 mg) and injectable solution (100 mg/mL for IV/IM administration) formulations, offering flexible route switching within the same chemical entity [1]. This contrasts with some SMRs like carisoprodol or metaxalone, which are available only as oral formulations, and tizanidine, which has a more limited route availability. The injectable form allows for rapid onset (almost immediate following IV administration) in acute care settings.

Formulation Route of Administration Injectable Oral Procurement

Evidence-Driven Application Scenarios for Methocarbamol 532-03-6


Short-Term, As-Needed Musculoskeletal Pain Management in Ambulatory Settings

Methocarbamol's exceptionally short half-life (1-2 hours) makes it well-suited for intermittent, as-needed dosing for acute muscle spasms in ambulatory patients, where minimizing next-day sedation is critical. Its rapid clearance allows for flexible, daytime dosing without significant accumulation, which is a key advantage over longer-acting agents like cyclobenzaprine. This application is directly supported by the pharmacokinetic differentiation established in Section 3.

Acute Care Pathway Requiring Route Flexibility (IV-to-PO Transition)

Procurement of methocarbamol is strategically advantageous for acute care settings (e.g., emergency departments, surgical wards) where an initial IV dose can provide rapid relief, followed by a seamless transition to oral tablets for continued management. The availability of both injectable and oral formulations of the same chemical entity simplifies the medication supply chain and patient care pathways, as detailed in the formulary versatility evidence.

Enantiomer Research and Stereoselective Pharmacology Studies

For researchers investigating stereoselective drug action, methocarbamol serves as a valuable tool compound. The demonstrated higher muscle relaxant activity of the R-(+)-enantiomer compared to the racemate provides a clear rationale for studies on enantiopure drug development or for exploring the role of chirality in SMR pharmacology. This application is grounded in the direct head-to-head enantiomer comparison evidence.

Contraindication for Use in Populations at High Risk for Falls or with Hepatic Impairment

Based on the quantitative safety evidence, methocarbamol should be deprioritized or used with extreme caution in populations where fall risk is a primary concern, such as acute stroke or elderly patients, due to a 44% higher fall risk compared to cyclobenzaprine. Furthermore, its use in patients with hepatic impairment is problematic, as clearance is reduced by 70%, leading to a 3-fold increase in half-life and necessitating significant dose adjustments. These applications are directly derived from the comparative adverse event and hepatic impairment evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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